molecular formula C20H21N3O3 B4877653 N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4877653
M. Wt: 351.4 g/mol
InChI Key: LTQSZONGEQQFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AP5 or NMDA receptor antagonist, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes, including learning and memory, synaptic plasticity, and chronic pain.

Mechanism of Action

N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the NMDA receptor by binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor prevents the influx of calcium ions into the cell, which is essential for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several biochemical and physiological effects. It has been shown to impair long-term potentiation (LTP), a cellular mechanism for learning and memory. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the release of neurotransmitters, including dopamine and serotonin, and to decrease the activity of various enzymes, including nitric oxide synthase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor's activity. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is readily available and relatively inexpensive compared to other NMDA receptor antagonists. However, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several limitations, including its poor solubility in water, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One potential direction is the investigation of the role of NMDA receptors in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may be used to investigate the role of NMDA receptors in the regulation of pain and inflammation, as well as in the development of addiction and substance abuse disorders. Finally, the development of more potent and selective NMDA receptor antagonists may lead to new therapeutic approaches for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-methylphenylacetonitrile with acetic anhydride to form the corresponding amide, which is then reacted with 3-nitroaniline to yield the desired compound. The final product is obtained after purification by chromatography and recrystallization.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been used to study the mechanisms of learning and memory, synaptic plasticity, and chronic pain. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(3-acetamidophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-6-3-4-9-18(13)23-12-15(10-19(23)25)20(26)22-17-8-5-7-16(11-17)21-14(2)24/h3-9,11,15H,10,12H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQSZONGEQQFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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